Introduction: The Rationale for Dual PTP1B and AKR1B1 Inhibition
Introduction: The Rationale for Dual PTP1B and AKR1B1 Inhibition
An In-Depth Technical Guide to the Biophysical and Enzymatic Characterization of Ptp1B/akr1B1-IN-1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of dual-target inhibitors, using the representative molecule Ptp1B/akr1B1-IN-1. We will explore the core methodologies for determining its binding affinity and enzyme kinetics against its two targets: Protein Tyrosine Phosphatase 1B (PTP1B) and Aldo-Keto Reductase 1B1 (AKR1B1). The protocols and rationale described herein are designed to ensure scientific rigor, data integrity, and a deep mechanistic understanding of the inhibitor's behavior.
The confluence of metabolic dysregulation and cellular stress pathways is a hallmark of numerous complex diseases, including type 2 diabetes, diabetic complications, and various cancers. Targeting key nodes within these interconnected networks presents a powerful therapeutic strategy.
Protein Tyrosine Phosphatase 1B (PTP1B) , encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that has been firmly established as a negative regulator of critical metabolic signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), PTP1B attenuates insulin signaling, contributing to insulin resistance.[3][4] Similarly, it dampens leptin signaling by dephosphorylating JAK2, a key kinase in the leptin receptor pathway.[5][6] Its overexpression is linked to type 2 diabetes, obesity, and has also been implicated as a positive factor in the progression of certain cancers, such as HER2+ breast cancer.[2][6]
Aldo-Keto Reductase 1B1 (AKR1B1) , also known as aldose reductase, is the rate-limiting enzyme of the polyol pathway.[7][8] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states characteristic of diabetes, the flux through the polyol pathway dramatically increases.[8] AKR1B1 catalyzes the NADPH-dependent reduction of glucose to sorbitol.[9] The subsequent accumulation of sorbitol creates osmotic stress, while the depletion of NADPH compromises the cell's antioxidant capacity, leading to oxidative stress.[10] These effects are primary drivers of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.[9] Furthermore, AKR1B1 is overexpressed in several cancers, where it contributes to therapy resistance and aggressive phenotypes.[11][12][13][14]
The dual inhibition of PTP1B and AKR1B1 by a single agent like Ptp1B/akr1B1-IN-1 offers a synergistic approach: simultaneously enhancing insulin sensitivity and mitigating the downstream cellular damage caused by hyperglycemia. This guide details the essential experimental procedures to validate and quantify the activity of such a dual-target inhibitor.
Section 1: Target Enzyme Signaling Pathways
A foundational understanding of the targets' roles is crucial for interpreting inhibition data. The following diagrams illustrate the core signaling pathways regulated by PTP1B and AKR1B1.
PTP1B: A Negative Regulator of Metabolic Signaling
PTP1B acts as a brake on the insulin and leptin signaling cascades. By removing activating phosphate groups, it effectively terminates the signal, contributing to metabolic dysregulation when overactive.[3][15]
Experimental Protocol: ITC Analysis of Ptp1B/akr1B1-IN-1
This protocol must be performed independently for both PTP1B and AKR1B1.
-
Reagent Preparation (Self-Validation Step):
-
Protein: Express and purify recombinant human PTP1B (e.g., catalytic domain, residues 1-321) and AKR1B1. Ensure high purity (>95% by SDS-PAGE) and proper folding.
-
Buffer: Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). The use of the exact same buffer batch for protein and inhibitor is critical to minimize heats of dilution.
-
Inhibitor: Dissolve Ptp1B/akr1B1-IN-1 in 100% DMSO to create a high-concentration stock. Then, dilute this stock into the final ITC buffer (matching the protein's dialysis buffer) to the desired concentration. The final DMSO concentration should be identical in both the sample cell and the syringe solutions to nullify its contribution to the heat signal.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument cells with detergent and water.
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with the final ITC buffer.
-
-
Loading Samples:
-
Sample Cell: Load the purified enzyme (e.g., 10-20 µM PTP1B or AKR1B1) into the sample cell.
-
Syringe: Load the inhibitor solution (e.g., 100-200 µM Ptp1B/akr1B1-IN-1) into the injection syringe. The 10-fold concentration difference is a typical starting point.
-
-
Titration Experiment:
-
Perform a small initial injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the thermal signal to return to baseline.
-
-
Control Experiment (Trustworthiness Step):
-
Perform a control titration by injecting the inhibitor solution into a cell containing only the ITC buffer. This measures the heat of dilution of the inhibitor, which must be subtracted from the experimental data for accurate analysis.
-
-
Data Analysis:
-
Integrate the area under each peak in the raw thermogram to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software to calculate Kd, n, ΔH, and ΔS.
-
[16]#### Surface Plasmon Resonance (SPR)
Causality Behind the Choice: SPR provides real-time kinetic data, allowing for the separate determination of the association rate constant (kon) and the dissociation rate constant (koff). T[17]he ratio of these rates (koff/kon) provides the equilibrium dissociation constant (KD). This kinetic information is crucial for lead optimization, as inhibitors with slower dissociation rates (low koff) often exhibit longer target engagement and prolonged pharmacological effects. SPR is also highly sensitive, making it suitable for screening a wide range of analytes, including fragments.
Experimental Protocol: PTP1B Inhibition
-
Reagent Preparation:
-
Assay Buffer: 50 mM 3,3-dimethylglutarate, 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use. [18][19] * PTP1B Enzyme: Dilute purified PTP1B in cold assay buffer to a 2X final concentration (e.g., 50-150 nM). T[19]he optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Inhibitor: Prepare a serial dilution of Ptp1B/akr1B1-IN-1 in assay buffer containing a constant percentage of DMSO.
-
Substrate: Prepare a 2X stock of pNPP in assay buffer. For IC50 determination, use a concentration near the Michaelis-Menten constant (Km) of the enzyme (typically 0.7-1.3 mM). F[18]or Ki determination, a range of substrate concentrations bracketing the Km will be required.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted inhibitor to the test wells. Add 25 µL of buffer with DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
Add 25 µL of 2X PTP1B enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of 2X pNPP substrate solution to all wells.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
-
Data Analysis:
-
Measure the absorbance of the plate at 405 nm using a microplate reader.
-
IC50 Determination: Subtract the background absorbance. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [20] * Ki Determination: Repeat the assay using multiple fixed concentrations of the inhibitor and a range of pNPP concentrations. Generate Lineweaver-Burk plots (1/velocity vs. 1/[S]) to visualize the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and calculate the Ki value.
-
AKR1B1 Inhibition Assay (Spectrophotometric)
Causality Behind the Choice: This is the standard method for assaying most aldo-keto reductases. The assay directly monitors the consumption of the cofactor NADPH, which has a strong absorbance at 340 nm. A[7]s AKR1B1 reduces its substrate (e.g., DL-glyceraldehyde), NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. This change is directly proportional to the enzyme's activity, making it a reliable and continuous kinetic assay.
Experimental Protocol: AKR1B1 Inhibition
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. [7] * AKR1B1 Enzyme: Dilute purified AKR1B1 in assay buffer. The final concentration should be determined empirically to yield a linear and measurable rate of NADPH consumption.
-
Inhibitor: Prepare a serial dilution of Ptp1B/akr1B1-IN-1 in assay buffer with a constant percentage of DMSO.
-
Substrates: Prepare stocks of NADPH (e.g., 10 mM) and a substrate such as DL-glyceraldehyde (e.g., 1 M).
-
-
Assay Procedure (Cuvette-based spectrophotometer or UV-capable plate reader):
-
In a cuvette, combine assay buffer, the desired concentration of inhibitor (or DMSO for control), and the AKR1B1 enzyme.
-
Pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding NADPH (final concentration e.g., 150-175 µM) and DL-glyceraldehyde (final concentration near its Km, e.g., 50 µM). [7][21] * Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
IC50 Determination: Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot for each inhibitor concentration. Convert the rate of absorbance change to the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹). Plot percent inhibition versus the log of inhibitor concentration and fit to determine the IC50.
-
Ki Determination: As with PTP1B, repeat the assay with multiple fixed inhibitor concentrations and a range of DL-glyceraldehyde concentrations. Use Lineweaver-Burk plots to determine the mechanism of inhibition and calculate the Ki.
-
Section 4: Data Summary and Synthesis
The comprehensive characterization of Ptp1B/akr1B1-IN-1 generates a quantitative profile of its interaction with both targets. Summarizing this data in a clear format is essential for cross-target comparison and for guiding further drug development efforts.
| Parameter | PTP1B | AKR1B1 | Method | Significance |
| Binding Affinity | ||||
| Kd (nM) | Value | Value | ITC / SPR | Overall binding strength; lower is tighter. |
| kon (10⁵ M⁻¹s⁻¹) | Value | Value | SPR | Rate of inhibitor binding to the target. |
| koff (10⁻³ s⁻¹) | Value | Value | SPR | Rate of inhibitor dissociating from the target. |
| Thermodynamics | ||||
| ΔH (kcal/mol) | Value | Value | ITC | Enthalpic contribution to binding. |
| -TΔS (kcal/mol) | Value | Value | ITC | Entropic contribution to binding. |
| Enzyme Inhibition | ||||
| IC50 (nM) | Value | Value | Enzymatic Assay | Potency; concentration for 50% inhibition. |
| Ki (nM) | Value | Value | Enzymatic Assay | Intrinsic inhibition constant, independent of substrate. |
| Inhibition Mechanism | Type | Type | Enzymatic Assay | e.g., Competitive, Non-competitive, Mixed. |
Interpreting the Synthesized Data:
A successful dual inhibitor should ideally exhibit potent affinity (low nM Kd) and functional inhibition (low nM IC50/Ki) against both PTP1B and AKR1B1. The mechanism of inhibition provides insight into whether the compound binds to the active site (typically competitive) or an allosteric site (typically non-competitive or mixed). C[4][22]omparing the kinetic parameters (kon, koff) can reveal differences in binding dynamics; for instance, a slow koff against both targets would suggest prolonged target engagement, a desirable property for in vivo efficacy. The thermodynamic data from ITC helps elucidate whether the binding is driven by favorable enthalpy (e.g., hydrogen bonds) or entropy (e.g., hydrophobic interactions), which is valuable information for structure-activity relationship (SAR) studies.
Conclusion
The rigorous biophysical and enzymatic characterization of a dual-target inhibitor like Ptp1B/akr1B1-IN-1 is a cornerstone of modern drug discovery. The methodologies detailed in this guide—spanning Isothermal Titration Calorimetry, Surface Plasmon Resonance, and specific enzyme inhibition assays—provide a self-validating and comprehensive framework for determining binding affinity, kinetics, and functional potency. By applying these techniques, researchers can build a robust data package that not only validates the inhibitor's dual-action profile but also provides deep mechanistic insights essential for its advancement as a potential therapeutic for complex metabolic diseases.
References
-
Schwab, M. (2018). Polyol Pathway Links Glucose Metabolism to the Aggressiveness of Cancer Cells. Cancer Research. [Link]
-
Creative BioMart. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Creative BioMart. [Link]
-
Pinto, M. F., & Ponces Freire, A. (2015). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1278, 157-176. [Link]
-
ResearchGate. (n.d.). Involvement of AKR1B1 in pathophysiology. [Scientific Diagram]. ResearchGate. [Link]
-
Velez, R., et al. (2023). The p53 tumor suppressor regulates AKR1B1 expression, a metastasis-promoting gene in breast cancer. Frontiers in Oncology. [Link]
-
Pardo, O. D. S., & Arcaro, A. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Biochemical Society Transactions, 49(6), 2561-2572. [Link]
-
Patsnap. (2024). What are AKR1B1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Taylor & Francis. (n.d.). AKR1B1 – Knowledge and References. Taylor & Francis Online. [Link]
-
Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 1-15. [Link]
-
ResearchGate. (n.d.). Role of PTP1B in the signal pathway for type 2 diabetes, obesity, and cancer. [Scientific Diagram]. ResearchGate. [Link]
-
Patsnap. (2024). What are PTP1B inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Bence, K. K., & Neel, B. G. (2007). PTP1B: a double agent in metabolism and oncogenesis. Clinical Immunology, 125(2), 122-130. [Link]
-
Wikipedia. (n.d.). PTPN1. Wikipedia. [Link]
-
BPS Bioscience. (n.d.). Fluorogenic PTP1B (Catalytic Domain) Assay Kit. BPS Bioscience. [Link]
-
Osorio-Valeriano, M., et al. (2019). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Arbor, 195(792), a514. [Link]
-
Peterson, A. W., et al. (2004). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Journal of the American Chemical Society, 126(39), 12325-12332. [Link]
-
Scheuermann, J., & Panke, S. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953. [Link]
-
Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]
-
Wang, R., et al. (2020). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators. Analytical Biochemistry, 402(2), 149-151. [Link]
-
Boger, D. L., et al. (2012). Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. ACS Chemical Biology, 7(6), 1058-1065. [Link]
-
Aiello, A., et al. (2017). Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. Marine Drugs, 15(10), 322. [Link]
-
Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & Bioelectronics, 15(7-8), 377-382. [Link]
-
Am Ende, C. W., et al. (2012). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Chemical Research in Toxicology, 25(10), 2139-2147. [Link]
-
ResearchGate. (n.d.). Enzyme concentration curves for PTP-1B in endpoint and kinetic modes. [Scientific Diagram]. ResearchGate. [Link]
-
Spasov, A. A., et al. (2023). Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). International Journal of Molecular Sciences, 24(5), 4434. [Link]
-
Wang, Y., et al. (2024). Proteomics-based screening of AKR1B1 as a therapeutic target and validation study for sepsis-associated acute kidney injury. PeerJ, 12, e16641. [Link]
-
Jumar, A., et al. (2018). Selective Inhibition of Human AKR1B10 by n-Humulone, Adhumulone and Cohumulone Isolated from Humulus lupulus Extract. Molecules, 23(11), 3004. [Link]
-
Galleni, M., & D'ambrosio, L. (2016). First-order Kinetics in the Study of Enzymes: Applications to the Reporter Substrate Method and to the Estimation of kcat/Km. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 14-20. [Link]
-
Assay Genie. (n.d.). Rat Aldose reductase (Akr1b1) ELISA Kit (RTEB1433). Assay Genie. [Link]
-
ResearchGate. (n.d.). A: Catalytic site of PTP1B and secondary binding sites. B: Binding of... [Scientific Diagram]. ResearchGate. [Link]
-
RSC Publishing. (2019). Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. RSC Medicinal Chemistry. [Link]
-
Stankovic, S., et al. (2024). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 25(13), 7064. [Link]
-
Li, Y., et al. (2023). Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma. Cell Death & Disease, 14(8), 534. [Link]
-
V, A. M., et al. (2024). AKR1B1 drives hyperglycemia-induced metabolic reprogramming in MASLD-associated hepatocellular carcinoma. Cellular Oncology. [Link]
-
Jamalan, M., & Ghaffari, M. A. (2016). Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential. Journal of Cellular Physiology, 231(11), 2329-2335. [Link]
-
Khan, M. F., et al. (2021). Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics. Molecules, 26(13), 4004. [Link]
-
Wikipedia. (n.d.). AKR1B1. Wikipedia. [Link]
-
Lirias. (2019). On-line screening of Abl1 inhibitors with the aid of dedicated separation techniques. Lirias. [Link]
-
Jamalan, M., & Ghaffari, M. A. (2016). Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential. Journal of Cellular Physiology, 231(11), 2329-2335. [Link]
Sources
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The p53 tumor suppressor regulates AKR1B1 expression, a metastasis-promoting gene in breast cancer [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What are AKR1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of aldo‐keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of aldo-keto reductase family 1 member B1 (AKR1B1) in the cancer process and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections | IntechOpen [intechopen.com]
- 18. benchchem.com [benchchem.com]
- 19. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
